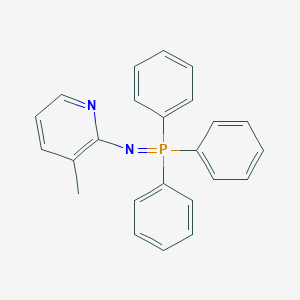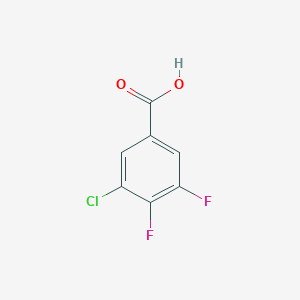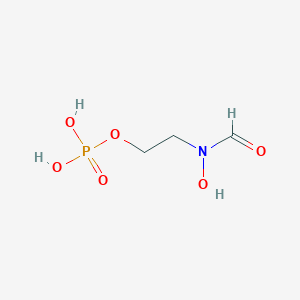
3-Undecylthiophen
Übersicht
Beschreibung
3-Undecylthiophene, also known as 3-Undecylthiophene, is a useful research compound. Its molecular formula is C15H26S and its molecular weight is 238.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Undecylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Undecylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaften: Leitfähige Polymere
3-Undecylthiophen wird bei der Synthese von leitfähigen Polymeren verwendet. Diese Polymere sind für die Herstellung flexibler elektronischer Geräte unerlässlich, da sie Elektrizität leiten können und gleichzeitig die mechanischen Eigenschaften von Kunststoffen beibehalten. Es wird kontinuierlich geforscht, um ihre Leitfähigkeit und Stabilität für den Einsatz in Solarzellen, OLEDs und intelligenten Textilien zu verbessern .
Pharmakologie: Medikamentenverabreichungssysteme
In der Pharmakologie werden 3-Undecylthiophenderivate für ihr Potenzial in Medikamentenverabreichungssystemen untersucht. Ihre einzigartige Struktur ermöglicht die Entwicklung neuartiger Träger, die die Löslichkeit und Bioverfügbarkeit von Medikamenten verbessern können, insbesondere bei der gezielten Freisetzung in bestimmte Gewebe oder Organe .
Landwirtschaft: Pestizidformulierung
Der Landwirtschaftssektor untersucht den Einsatz von this compound in Pestizidformulierungen. Seine Eigenschaften können die Wirksamkeit von Pestiziden verbessern, die erforderliche Dosierung reduzieren und die Umweltbelastung minimieren. Studien konzentrieren sich auf sein Potenzial als Träger oder Wirkstoff in Schädlingsbekämpfungslösungen .
Umweltwissenschaften: Sanierung von Verschmutzung
Die Forschung in den Umweltwissenschaften hat this compound als Kandidaten für die Sanierung von Verschmutzung identifiziert. Seine chemische Struktur könnte bei der Adsorption und dem Abbau von Schadstoffen hilfreich sein und bietet einen neuen Ansatz zur Behandlung von kontaminiertem Wasser und Boden .
Lebensmittelindustrie: Verbesserung von Geschmack und Aroma
This compound wird für seine Anwendung in der Lebensmittelindustrie zur Verbesserung von Geschmack und Aroma untersucht. Seine Molekülstruktur könnte der Schlüssel zur Entwicklung neuer Lebensmittelzusatzstoffe sein, die länger anhaltende und intensivere Aromen liefern, ohne den Nährwert der Lebensmittelprodukte zu verändern .
Kosmetikindustrie: Duftstoffentwicklung
In der Kosmetikindustrie wird this compound für die Duftstoffentwicklung untersucht. Seine Stabilität und sein einzigartiges Duftprofil machen es zu einer wertvollen Verbindung für die Kreation neuer Parfums und duftender Produkte. Die Forschung zielt darauf ab, die Wechselwirkung mit anderen Duftkomponenten und die Wirkung auf die Langlebigkeit des Duftes zu verstehen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways these effects influence would require further investigation.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
3-undecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIIRMZYURVVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340731 | |
| Record name | 3-Undecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129607-86-9 | |
| Record name | 3-Undecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Undecylthiophene?
A1: 3-Undecylthiophene is a thiophene derivative with an 11-carbon alkyl chain attached to the third position of the thiophene ring. Its molecular formula is C15H26S, and its molecular weight is 238.44 g/mol [, ]. Spectroscopic data, including Raman scattering measurements, have been reported, showing sensitivity of the vibrational frequency to torsions between thiophene rings [].
Q2: How is 3-Undecylthiophene used in creating biomaterials?
A2: 3-Undecylthiophene is a key component in synthesizing specialized copolymers for biomaterial applications. Researchers have created a biotinylated poly(3-methanolthiophene-co-3-undecylthiophene) (B-PMUT) copolymer. This copolymer forms stable monolayers using the Langmuir-Blodgett (LB) technique [, , ]. The biotinylation allows for the specific binding of streptavidin, creating a platform for further biomolecule immobilization, such as biotinylated phycoerythrin (B-PE) [, , ].
Q3: Can you explain the advantages of using B-PMUT in biosensing applications?
A3: B-PMUT offers several advantages in biosensing:
- Surface immobilization: The long alkyl chain of 3-Undecylthiophene facilitates hydrophobic interactions, enabling the stable attachment of B-PMUT to surfaces like silanized glass [, ].
- Biorecognition: The biotin moiety allows for specific and strong binding to streptavidin. This biotin-streptavidin interaction enables the immobilization of streptavidin-conjugated enzymes like alkaline phosphatase, creating a functional biosensor platform [, ].
Q4: How has 3-Undecylthiophene been used in chemiluminescence-based biosensors?
A4: Researchers have developed a chemiluminescence-based pesticide biosensor using a biotinylated copolymer containing 3-Undecylthiophene [, ]. The biosensor works by immobilizing a streptavidin-conjugated alkaline phosphatase onto a glass surface modified with the biotinylated copolymer. Alkaline phosphatase dephosphorylates a specific substrate, producing a chemiluminescent signal. This signal is inhibited by organophosphorus pesticides like paraoxon and methyl parathion, allowing for their detection [, ].
Q5: What is the significance of the alkyl chain length in poly(3-alkylthiophene)s like 3-Undecylthiophene?
A5: The alkyl chain length in poly(3-alkylthiophene)s, like 3-Undecylthiophene, significantly influences the polymer's solubility and self-assembly properties []. Longer alkyl chains, such as the undecyl group in 3-Undecylthiophene, enhance solubility in organic solvents and contribute to the formation of more ordered structures in the solid state []. This control over morphology and processability is crucial for applications like organic electronics and sensing.
Q6: Are there any known alternatives or substitutes for 3-Undecylthiophene in these applications?
A6: While 3-Undecylthiophene exhibits specific properties suitable for the discussed applications, researchers continue to explore alternative materials. Other polythiophene derivatives with varying alkyl chain lengths or functional groups could offer advantages in terms of cost, synthesis, or specific performance characteristics []. Additionally, alternative immobilization strategies for enzymes and other biomolecules, such as using different polymers or surface modification techniques, are constantly being developed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


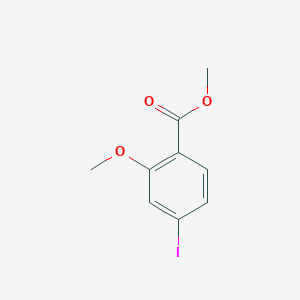



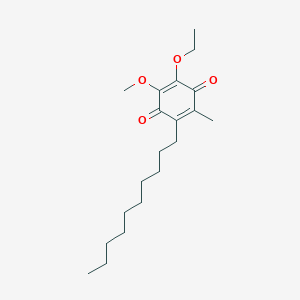
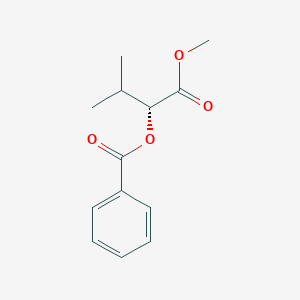
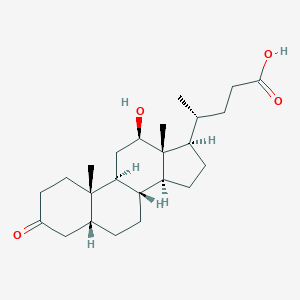

![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
